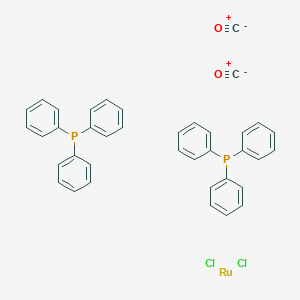

Ruthenium, dicarbonyldichlorobis(triphenylphosphine)-

Overview

Description

Synthesis Analysis

The synthesis of ruthenium complexes often involves the interaction of ruthenium precursors with ligands under controlled conditions. For instance, the preparation of complexes like carbonylbis(triphenylphosphine)ruthenium can be achieved by treating dihydridocarbonyltris(triphenylphosphine)ruthenium with styrene, followed by addition of o-acetylstyrene, leading to a variety of complexes with distinct catalytic properties (Lu et al., 1998).

Scientific Research Applications

-

Biomedical Applications

- Field : Biomedical Science

- Application Summary : Ruthenium and its complexes are used in the determination of ferritin, calcitonin, cyclosporine, and folate levels in the human body for the diagnosis of diseases . They also have treatment aspects focusing on immunosuppressant, antimicrobial, and anticancer activity .

- Methods and Procedures : The specific methods and procedures would depend on the particular application, but generally involve the use of Ruthenium complexes in diagnostic tests or treatments .

- Results or Outcomes : The outcomes of these applications can include successful diagnosis or treatment of various diseases .

-

Catalysis

- Field : Chemistry

- Application Summary : Ruthenium complexes are used in catalysis, particularly photocatalysis .

- Methods and Procedures : The specific methods and procedures would depend on the particular catalytic process, but generally involve the use of Ruthenium complexes as catalysts .

- Results or Outcomes : The outcomes of these applications can include improved efficiency or selectivity in chemical reactions .

-

Functional Materials

- Field : Materials Science

- Application Summary : Ruthenium complexes are used in the development of functional materials .

- Methods and Procedures : The specific methods and procedures would depend on the particular material being developed, but generally involve the incorporation of Ruthenium complexes into the material .

- Results or Outcomes : The outcomes of these applications can include materials with enhanced properties or functionalities .

-

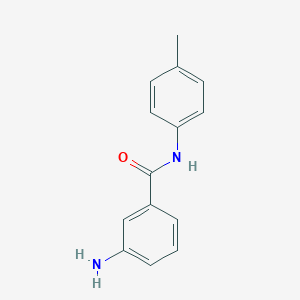

Biological Applications

- Field : Biomedical Science

- Application Summary : Ruthenium metal-based complexes and Schiff base ligands are rapidly becoming conventionally considered for biological applications such as antioxidant, anticancer, antimicrobial .

- Methods and Procedures : The specific methods and procedures would depend on the particular application, but generally involve the use of Ruthenium complexes in diagnostic tests or treatments .

- Results or Outcomes : The outcomes of these applications can include successful diagnosis or treatment of various diseases .

-

Synthesis of Chemotherapeutic Agents, Polymers, Biopolymers and Agrochemicals

- Field : Chemistry

- Application Summary : Ruthenium is the cheapest noble metal and can be extensively used to synthesize a variety of catalysts, particular attention has been made in the synthesis of chemotherapeutic agents, polymers, biopolymers and agrochemicals through this catalysis .

- Methods and Procedures : The specific methods and procedures would depend on the particular catalytic process, but generally involve the use of Ruthenium complexes as catalysts .

- Results or Outcomes : The outcomes of these applications can include improved efficiency or selectivity in chemical reactions .

-

Homogeneous Catalysis

- Field : Chemistry

- Application Summary : Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- is used as a precursor to other complexes including those used in homogeneous catalysis .

- Methods and Procedures : The specific methods and procedures would depend on the particular catalytic process, but generally involve the use of Ruthenium complexes as catalysts .

- Results or Outcomes : The outcomes of these applications can include improved efficiency or selectivity in chemical reactions .

-

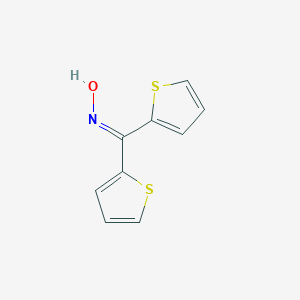

Sensors

- Field : Sensor Technology

- Application Summary : Ruthenium metal-based complexes and Schiff base ligands are rapidly becoming conventionally considered for use in sensors .

- Methods and Procedures : The specific methods and procedures would depend on the particular sensor being developed, but generally involve the incorporation of Ruthenium complexes into the sensor .

- Results or Outcomes : The outcomes of these applications can include sensors with enhanced properties or functionalities .

-

Pigments for Dyes

- Field : Textile and Color Chemistry

- Application Summary : Ruthenium complexes are used as pigments for dyes .

- Methods and Procedures : The specific methods and procedures would depend on the particular dye being developed, but generally involve the incorporation of Ruthenium complexes into the dye .

- Results or Outcomes : The outcomes of these applications can include dyes with enhanced color properties .

-

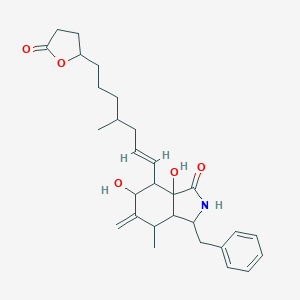

Natural Product Synthesis

- Field : Organic Chemistry

- Application Summary : Ruthenium-based catalysts are used in the synthesis of natural products via olefin metathesis .

- Methods and Procedures : The specific methods and procedures would depend on the particular synthesis process, but generally involve the use of Ruthenium complexes as catalysts .

- Results or Outcomes : The outcomes of these applications can include the successful synthesis of various natural products .

Safety And Hazards

Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

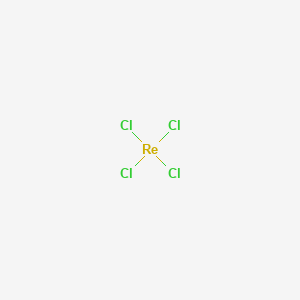

properties

IUPAC Name |

carbon monoxide;dichlororuthenium;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2CO.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;;;/h2*1-15H;;;2*1H;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXURRFCLQDNZOY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30Cl2O2P2Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- | |

CAS RN |

14564-35-3 | |

| Record name | Dicarbonyldichlorobis(triphenylphosphine)ruthenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14564-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicarbonyldichlorobis(triphenylphosphine)ruthenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)